Safrazine - 33419-68-0

Safrazine

Catalog Number: EVT-281480
CAS Number: 33419-68-0
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Safrazine is a member of the hydrazine family with non-selective and irreversible inhibitor effects against monoamine oxidases. In 1960, it was used as an antidepressant but it is now discontinued.
Overview

Safrazine is a chemical compound classified as an irreversible, non-specific monoamine oxidase inhibitor. It was initially explored for its potential use in treating depression and other neurological disorders, although it has been discontinued as an antidepressant. The compound is noted for its role in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds. Its chemical structure is associated with various biological activities, including effects on neurotransmitter metabolism.

Source and Classification

Safrazine is synthesized from 3,4-methylenedioxyphenyl-2-propanone and hydrazine hydrate. It belongs to the class of hydrazines and is characterized by its ability to inhibit monoamine oxidase enzymes, which are crucial in metabolizing neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and emotional regulation .

Synthesis Analysis

Methods

The synthesis of Safrazine typically involves several key steps:

  1. Initial Reaction: The reaction begins with 3,4-methylenedioxyphenyl-2-propanone reacting with hydrazine hydrate under controlled conditions.
  2. Formation of Intermediate: This reaction forms an intermediate hydrazone compound.
  3. Reduction: The intermediate is subsequently reduced to yield Safrazine.

Technical Details

  • Solvents Used: Common solvents for this reaction include ethanol or methanol.
  • Heating: The reaction often requires heating to facilitate the formation of the desired product.
  • Industrial Production: In industrial settings, continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to enhance yield and purity .
Molecular Structure Analysis

Safrazine's molecular structure can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The exact structural data can be derived from spectral analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods help confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Safrazine can undergo several types of chemical reactions:

  1. Oxidation: It can be oxidized to form various oxidation products using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Safrazine can be reduced to generate different hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The compound may also participate in substitution reactions at the hydrazine moiety, involving reagents like alkyl halides or acyl chlorides under acidic or basic conditions .
Mechanism of Action

The mechanism by which Safrazine exerts its effects involves the inhibition of monoamine oxidase enzymes. By blocking these enzymes, Safrazine prevents the breakdown of monoamines (neurotransmitters), leading to increased concentrations of serotonin, norepinephrine, and dopamine in synaptic clefts. This action is believed to contribute to its potential antidepressant effects, although further research is necessary to fully understand its pharmacodynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Safrazine is typically a crystalline solid.
  • Solubility: It shows varying solubility in different solvents, which can affect its application in synthesis and biological assays.

Chemical Properties

  • Stability: Safrazine is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
  • Reactivity: As a hydrazine derivative, it exhibits reactivity typical of compounds containing nitrogen-nitrogen bonds, making it useful in various synthetic applications.
Applications

Safrazine has several scientific uses:

  1. Organic Synthesis: It serves as a reagent for synthesizing hydrazones and other nitrogen-containing compounds.
  2. Neuropharmacology: Research has focused on its effects on monoamine oxidase enzymes, exploring potential therapeutic applications for mood disorders.
  3. Pharmaceutical Development: Although no longer used as an antidepressant, Safrazine's properties continue to be investigated for other neurological applications .
Historical Development and Discontinuation of Safrazine in Psychiatric Therapeutics

Emergence of Safrazine as a Monoamine Oxidase Inhibitor (MAOI) in the 1960s

Safrazine emerged during psychiatry's "psychopharmacological revolution" of the 1950s-1960s, a period marked by serendipitous discoveries that transformed mental healthcare. Like its contemporary MAOIs iproniazid and phenelzine, Safrazine was developed when researchers observed mood-elevating side effects in compounds initially designed for other purposes. Iproniazid, synthesized as a tuberculosis treatment, unexpectedly demonstrated antidepressant properties during clinical trials when chronically ill patients exhibited marked mood improvement [4]. This discovery catalyzed pharmaceutical interest in monoamine modulation, leading to Safrazine's development as a dedicated psychiatric agent targeting monoamine oxidase enzymes [1].

Structurally classified as a hydrazine derivative, Safrazine functioned by irreversibly inhibiting monoamine oxidase (MAO) enzymes throughout the body. This biochemical action increased concentrations of serotonin, norepinephrine, and dopamine in synaptic clefts—neurotransmitters collectively implicated in mood regulation. Early clinical trials positioned Safrazine as a promising alternative to first-generation antidepressants like tricyclics, particularly for "atypical depression" characterized by reversed neurovegetative symptoms [1] [8]. Pharmaceutical marketing emphasized its potential for patients refractory to existing therapies, capitalizing on psychiatry's growing enthusiasm for pharmacological solutions during an era of deinstitutionalization [10].

Table 1: First-Generation Antidepressant Classes in the 1960s

Drug ClassRepresentative AgentsPrimary MechanismTherapeutic Positioning
Tricyclic AntidepressantsImipramine, AmitriptylineMonoamine reuptake inhibition"Typical" endogenous depression
Non-selective MAO InhibitorsSafrazine, Iproniazid, PhenelzineIrreversible MAO enzyme inhibition"Atypical" depression, treatment-resistant cases
StimulantsDextroamphetamineDopamine/norepinephrine releaseAdjunct for refractory symptoms

Paradigm Shifts in Antidepressant Development: From Non-Selective MAOIs to Selective Reuptake Inhibitors

The initial therapeutic optimism surrounding MAOIs like Safrazine soon collided with pharmacological limitations and emerging safety concerns. Two fundamental problems undermined their clinical utility: enzyme non-selectivity and irreversible action. Safrazine inhibited both MAO-A and MAO-A subtypes indiscriminately, affecting neurotransmitter metabolism in the brain and peripheral tissues. This lack of selectivity contributed to unpredictable interactions with foods and medications [1]. Furthermore, the irreversible mechanism meant enzyme function required weeks to recover after discontinuation, creating prolonged vulnerability to adverse reactions [4] [8].

The 1960s witnessed a decisive shift toward receptor-specific drug development and safer pharmacokinetic profiles. Pharmaceutical investment migrated from non-selective MAOIs toward compounds with targeted mechanisms like serotonin reuptake inhibition. This transition reflected growing disillusionment with the "black box" screening methods that dominated early psychopharmacology. As noted by researchers, "excessive reliance on these black box assays... screened out potentially efficacious drugs with novel mechanisms" while producing endless "me-too" compounds [4]. The tricyclic antidepressants offered more predictable dosing than MAOIs, but still carried significant anticholinergic and cardiovascular risks [1].

Safrazine's commercial viability diminished further as evidence mounted regarding delayed therapeutic onset—a flaw shared with most early antidepressants. Unlike modern agents requiring weeks for clinical effect despite immediate neurochemical activity, Safrazine's risk-benefit ratio became increasingly unfavorable. Pharmaceutical companies redirected resources toward developing compounds without dietary restrictions or complex interaction profiles, culminating in the selective serotonin reuptake inhibitor (SSRI) revolution of the late 1980s [4].

Table 2: Timeline of Psychiatric Drug Development Paradigm Shifts

EraDominant Drug ClassesResearch EmphasisRegulatory Environment
1950-1965MAOIs, Tricyclics, First-generation antipsychoticsSerendipitous discovery, Symptomatic controlMinimal pre-market requirements
1965-1985Benzodiazepines, LithiumReceptor specificity, Reduced acute toxicityPost-thalidomide reforms, FDA efficacy requirements
1985-PresentSSRIs, Atypical antipsychoticsNeurotransmitter selectivity, Improved safety profilesEvidence-based medicine standards, RCT dominance

Properties

CAS Number

33419-68-0

Product Name

Safrazine

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10/h4-6,8,13H,2-3,7,12H2,1H3

InChI Key

IBWPUTAKVGZXRB-UHFFFAOYSA-N

SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN

Solubility

Soluble in DMSO

Synonyms

eta-piperonylisopropylhydrazine
safrazine
safrazine hydrochloride

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.